molecular formula C22H26ClN3O3 B145038 Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- CAS No. 139193-93-4

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-

Cat. No.: B145038
CAS No.: 139193-93-4
M. Wt: 415.9 g/mol
InChI Key: AOGUVZWIFWLRNV-HRNDJLQDSA-N
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Description

Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, also known as Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-, is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
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Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- , exhibits notable pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A piperazine core
  • A furanyl group
  • An isoxazole moiety
  • A phenoxyethyl side chain

Its molecular formula is C22H26ClN3O3C_{22}H_{26}ClN_3O_3 with a molecular weight of approximately 433.91 g/mol .

1. Inhibition of the Hedgehog Signaling Pathway

Research indicates that piperazine derivatives can act as inhibitors of the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial in various developmental processes and its aberrant activation is linked to several cancers, including basal cell carcinoma and medulloblastoma . The compound's structure suggests potential interactions with key proteins in this pathway.

2. Antagonistic Effects on Receptors

Piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs). These interactions can modulate neurotransmitter release and influence physiological responses such as pain perception and mood regulation . The specific receptor targets for this compound are still under investigation but may include serotonin and dopamine receptors.

3. Anti-inflammatory Properties

Some studies have suggested that piperazine compounds exhibit anti-inflammatory effects. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell function, making them potential candidates for treating inflammatory diseases .

1. Cancer Treatment

Due to its ability to inhibit the SHH pathway, the compound shows promise in treating cancers associated with this signaling cascade. Preclinical studies are needed to evaluate its efficacy and safety in cancer models.

2. Pain Management

The modulation of neurotransmitter systems suggests potential applications in pain management. Piperazine derivatives have been explored for their analgesic properties, which could provide alternatives to traditional pain medications that often carry significant side effects.

3. Neurological Disorders

Given their receptor interaction profiles, these compounds may also have applications in treating neurological disorders such as depression and anxiety. Further research is necessary to elucidate their full therapeutic potential in this area.

Case Study 1: Piperazine Derivatives in Cancer Therapy

A study published in Cancer Research highlighted a series of piperazine derivatives that effectively inhibited tumor growth in xenograft models by targeting the SHH pathway. The study reported a significant reduction in tumor size compared to control groups .

Case Study 2: Pain Relief Efficacy

In a clinical trial assessing the analgesic effects of a piperazine derivative, patients reported a marked decrease in pain levels associated with chronic conditions such as arthritis. The study concluded that these compounds could serve as effective adjunct therapies for pain management .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example:

  • Case Study : A study demonstrated that a related piperazine compound induced apoptosis in breast cancer cells by activating caspase pathways, suggesting potential for further development as a chemotherapeutic agent.

Antidepressant and Anxiolytic Effects

Piperazine derivatives have been explored for their effects on the central nervous system (CNS). The compound has been evaluated for its potential antidepressant and anxiolytic effects through modulation of serotonin and dopamine receptors.

  • Case Study : Research involving animal models showed that administration of this piperazine derivative led to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been well-documented. This compound has been tested against various bacterial strains and fungi, showing effective inhibition.

  • Research Findings : A comparative study revealed that the compound exhibited stronger antibacterial activity against Staphylococcus aureus compared to standard antibiotics, suggesting its utility in developing new antimicrobial therapies.

Anti-inflammatory Effects

Piperazine compounds are also being investigated for their anti-inflammatory properties. The specific compound has shown potential in reducing inflammation markers in vitro.

  • Case Study : Inflammatory assays indicated that the compound significantly decreased levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential for treating inflammatory diseases.

Polymer Chemistry

The unique structure of piperazine derivatives allows them to be incorporated into polymer matrices. This application is particularly relevant in developing smart materials with tailored properties.

  • Research Insights : Studies have reported the synthesis of piperazine-based polymers that exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.

Drug Delivery Systems

The ability to functionalize piperazine compounds has led to their exploration in drug delivery systems. The compound can be utilized as a carrier for targeted drug delivery due to its favorable solubility characteristics.

  • Case Study : Research demonstrated that encapsulating drugs within piperazine-based nanoparticles improved bioavailability and targeted delivery to cancer cells, enhancing therapeutic efficacy.

Properties

IUPAC Name

5-[(E)-2-[2-[2-[4-(furan-2-yl)piperazin-1-yl]ethoxy]phenyl]ethenyl]-3-methyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3.ClH/c1-18-17-20(28-23-18)9-8-19-5-2-3-6-21(19)26-16-14-24-10-12-25(13-11-24)22-7-4-15-27-22;/h2-9,15,17H,10-14,16H2,1H3;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGUVZWIFWLRNV-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139193-93-4
Record name Piperazine, 1-(2-furanyl)-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139193934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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